6-(4-Aminophenyl)-1,3,5-triazine-2,4(1H,3H)-dione
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Overview
Description
6-(4-Aminophenyl)-1,3,5-triazine-2,4(1H,3H)-dione is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound features a triazine ring substituted with an aminophenyl group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Aminophenyl)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the reaction of cyanuric chloride with 4-aminophenol. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms on the cyanuric chloride are replaced by the amino group of 4-aminophenol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(4-Aminophenyl)-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the electrophile used.
Scientific Research Applications
6-(4-Aminophenyl)-1,3,5-triazine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in cancer treatment.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 6-(4-Aminophenyl)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triaminotriazine: Known for its use in the production of melamine resins.
2-Amino-4,6-dichloro-1,3,5-triazine: Used as an intermediate in the synthesis of herbicides.
2,4-Diamino-6-phenyl-1,3,5-triazine: Investigated for its potential as an anticancer agent.
Uniqueness
6-(4-Aminophenyl)-1,3,5-triazine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminophenyl group enhances its reactivity and potential for various applications compared to other triazine derivatives .
Properties
CAS No. |
62808-08-6 |
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Molecular Formula |
C9H8N4O2 |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
6-(4-aminophenyl)-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C9H8N4O2/c10-6-3-1-5(2-4-6)7-11-8(14)13-9(15)12-7/h1-4H,10H2,(H2,11,12,13,14,15) |
InChI Key |
OWXFZIVFCDWDMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=O)NC(=O)N2)N |
Origin of Product |
United States |
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